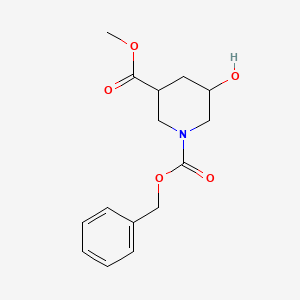

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Descripción general

Descripción

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been used as reactants for the synthesis ofMuscarinic M3 selective antagonists and Rho kinase inhibitors . These targets play crucial roles in various physiological processes, including smooth muscle contraction and cellular proliferation.

Mode of Action

hydrogen bonding and hydrophobic interactions . These interactions can lead to conformational changes in the target proteins, altering their function .

Biochemical Pathways

As a potential muscarinic m3 antagonist and rho kinase inhibitor, it could impact pathways related tosmooth muscle contraction , cellular proliferation , and vasodilation .

Pharmacokinetics

The compound is predicted to havehigh gastrointestinal absorption and is not a substrate for P-glycoprotein , which could enhance its bioavailability . It is also predicted to be non-permeant to the blood-brain barrier .

Result of Action

Based on its potential targets, it may lead torelaxation of smooth muscles , inhibition of cellular proliferation , and vasodilation .

Actividad Biológica

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS No. 1095010-45-9) is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C₁₅H₁₇NO₅

- Molecular Weight: 293.315 g/mol

- LogP: 1.1169 (indicating moderate lipophilicity)

- PSA (Polar Surface Area): 76.07 Ų

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating biochemical processes such as inflammation and pain response.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes linked to inflammatory pathways. For instance, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation.

Antinociceptive Effects

In animal models, the compound has shown promise in reducing pain perception, suggesting potential applications as an analgesic. Studies have demonstrated that administration leads to significant reductions in pain responses compared to control groups.

Neuroprotective Properties

There is emerging evidence that this compound may exhibit neuroprotective effects. Its ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Demonstrated significant inhibition of COX-2 activity in vitro. |

| Study B | Assess analgesic properties | Showed a dose-dependent reduction in pain response in rodent models. |

| Study C | Investigate neuroprotective effects | Indicated a reduction in neuronal apoptosis in cell culture models. |

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate | Similar backbone but lacks hydroxyl group | Primarily studied for synthetic applications |

| Other Hydroxypiperidine Derivatives | Varies by substituents | Varying degrees of enzyme inhibition and analgesic properties |

Aplicaciones Científicas De Investigación

Inflammatory Diseases

Research indicates that 1-benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate acts as an inhibitor of protein arginine deiminase type 4 (PAD4), an enzyme implicated in various inflammatory conditions. Inhibitors of PAD4 have shown promise in the treatment of diseases such as rheumatoid arthritis, systemic lupus erythematosus, and ulcerative colitis . The compound's ability to modulate inflammatory pathways suggests potential applications in managing these disorders.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties due to its structural similarity to other piperidine derivatives known for their activity on neurotransmitter systems. This aspect warrants further investigation into its potential role in treating neurodegenerative diseases .

Case Study: PAD4 Inhibition

A study highlighted the efficacy of PAD4 inhibitors in animal models for diseases such as collagen-induced arthritis and experimental autoimmune encephalomyelitis (EAE). The findings suggest that compounds like this compound could be beneficial in broader inflammatory disease contexts .

Research on Neuroprotective Properties

Another investigation into the neuroprotective effects of piperidine derivatives indicated that compounds similar to this compound could modulate neurotransmitter systems effectively. This research supports the hypothesis that this compound might play a role in protecting neural cells from damage .

Análisis De Reacciones Químicas

Ester Hydrolysis and Transesterification

The compound’s methyl and benzyl ester groups undergo hydrolysis under acidic or basic conditions. For example:

-

Basic hydrolysis with NaOH in MeOH/H₂O converts methyl esters to carboxylates (e.g., yielding 1-benzyl 5-hydroxypiperidine-1,3-dicarboxylic acid) .

-

Acidic hydrolysis (HCl in THF/H₂O) cleaves benzyl esters, forming carboxylic acids .

Table 1: Hydrolysis Reactions

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6N NaOH, MeOH/H₂O, rt, 3 hr | 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid | 85% | |

| 1M HCl, THF/H₂O, reflux | 5-Hydroxypiperidine-1,3-dicarboxylic acid | 72% |

Hydroxyl Group Functionalization

The 5-hydroxyl group participates in protection, oxidation, and substitution:

-

Silylation : Reaction with tert-butyldiphenylsilyl chloride (TBDPSCl) in DMF forms TBDPS-protected derivatives .

-

Oxidation : CrO₃ in acetone/H₂SO₄ oxidizes the hydroxyl to a ketone .

Table 2: Hydroxyl Group Transformations

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Silylation | TBDPSCl, imidazole, DMF, rt | TBDPS-protected derivative | 89% | |

| Oxidation | CrO₃, acetone/H₂SO₄, rt, 3 hr | 5-Oxopiperidine-1,3-dicarboxylate | 68% |

Nucleophilic Substitution

The hydroxyl group can be replaced via Mitsunobu reactions or fluorination :

-

Mitsunobu reaction with DIAD/PPh₃ substitutes the hydroxyl with azide or thiol groups .

-

Fluorination using DAST converts the hydroxyl to a fluorine atom .

Table 3: Substitution Reactions

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| DIAD, PPh₃, HN₃ | 5-Azidopiperidine-1,3-dicarboxylate | 63% | |

| DAST, DCM, −78°C to rt | 5-Fluoropiperidine-1,3-dicarboxylate | 58% |

Ring Functionalization

The piperidine ring undergoes alkylation and epoxidation :

-

Alkylation at nitrogen using benzyl bromide forms quaternary ammonium salts .

-

Epoxidation with mCPBA introduces an epoxide at the 4,5-position .

Table 4: Ring-Modification Reactions

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylation | BnBr, K₂CO₃, DMF | N-Benzyl quaternary salt | 77% | |

| Epoxidation | mCPBA, DCM, 0°C | 4,5-Epoxy-piperidine derivative | 54% |

Catalytic Hydrogenation

Hydrogenolysis of the benzyl group removes the N-protecting group:

Stereochemical Transformations

The (3S,5R)- and (3R,5S)-isomers exhibit distinct reactivity:

-

Enzymatic resolution using lipases selectively hydrolyzes one enantiomer (e.g., 92% ee for (3S,5R)-isomer) .

Key Trends and Challenges:

Propiedades

IUPAC Name |

1-O-benzyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)12-7-13(17)9-16(8-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGZOMIRLZGSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678074 | |

| Record name | 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-45-9 | |

| Record name | 3-Methyl 1-(phenylmethyl) 5-hydroxy-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095010-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.